Celestine blue
Overview
Description
Celestine blue, also known as phenoxazine dye, is a synthetic dye widely used in various scientific and industrial applications. It is known for its vibrant blue color and its ability to form complexes with metal ions. This compound is commonly used in histology as a substitute for hematoxylin in staining procedures due to its resilience to low pH solutions.
Biochemical Analysis
Biochemical Properties
Celestine Blue interacts with various biomolecules, particularly DNA . It has been demonstrated to have a strong adsorption on perovskite phase and carbon nanotubes (CNT), which is beneficial for dispersion and can be used for the manufacture of perovskite-decorated CNT . The interaction of this compound with DNA has been investigated by electrochemical and spectroscopic methods .
Cellular Effects
This compound has been used as a sensitive and selective fluorescent “turn-on” probe for endogenous detection of Hypochlorous acid (HOCl) and Reactive Halogenated Species in living cells . HOCl, derived from hydrogen peroxide and chloride anion by myeloperoxidase (MPO), plays a significant role in physiological and pathological processes .
Molecular Mechanism
The molecular mechanism of this compound involves its remarkable selectivity and sensitivity to HOCl . It exhibits a rapid “turn-on” response to HOCl, making it a promising tool for investigating the role of HOCl in health and disease and for screening drugs capable of regulating MPO activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Celestine blue can be synthesized through the oxidation of phenoxazine derivatives. The process involves the reaction of phenoxazine with oxidizing agents under controlled conditions to produce the blue dye. The reaction typically requires a solvent such as ethanol or acetonitrile and is carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by large-scale oxidation of phenoxazine derivatives. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The dye is then purified through crystallization and filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Celestine blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by hypochlorous acid, resulting in a color change from blue to pink.
Reduction: The dye can be reduced back to its original form using reducing agents such as sodium borohydride.
Complexation: this compound forms complexes with metal ions such as copper (II) and cobalt (II), which can be studied using spectrophotometric methods.
Common Reagents and Conditions:
Oxidation: Hypochlorous acid is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is used as the reducing agent.
Complexation: Metal acetates such as copper (II) acetate and cobalt (II) acetate are used in aqueous solutions.
Major Products Formed:
Oxidation: The major product is the oxidized form of this compound, which exhibits a pink color.
Reduction: The major product is the reduced form of this compound, which retains its blue color.
Complexation: The major products are the metal complexes of this compound, which can be characterized by their unique absorption spectra.
Scientific Research Applications
Celestine blue has a wide range of applications in scientific research, including:
Chemistry: Used as a solvatochromic dye to study solvent effects and as a chelating agent for metal ions.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Utilized as a fluorescent probe for detecting hypochlorous acid in living cells, aiding in the study of oxidative stress and inflammation.
Industry: Applied in the dyeing of textiles and paper, as well as in the production of inks and paints.
Mechanism of Action
Celestine blue exerts its effects through its ability to interact with various molecular targets. In biological systems, it selectively reacts with hypochlorous acid, a reactive oxygen species produced by neutrophils during inflammation. The dye undergoes a color change upon oxidation, allowing for the detection and quantification of hypochlorous acid. This mechanism involves the oxidation of the phenoxazine core, leading to a shift in the dye’s absorption spectrum.
Comparison with Similar Compounds
Celestine blue is unique among phenoxazine dyes due to its high selectivity and sensitivity for hypochlorous acid. Similar compounds include:
Gallocyanine: Another phenoxazine dye that reacts primarily with superoxide radicals.
Methylene blue: A phenothiazine dye with applications in redox reactions and as a biological stain.
Toluidine blue: A thiazine dye used in histology for staining acidic tissue components.
This compound stands out for its resilience to low pH solutions and its ability to form stable complexes with metal ions, making it a versatile tool in various scientific and industrial applications.
Properties
IUPAC Name |
[7-(diethylamino)-3,4-dioxo-10H-phenoxazine-1-carbonyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4.ClH/c1-3-20(4-2)9-5-6-11-13(7-9)24-16-14(19-11)10(17(18)23)8-12(21)15(16)22;/h5-8,19H,3-4H2,1-2H3,(H2,18,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPMZEQSQQAHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)[NH3+].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-90-9 | |
Record name | Celestin Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CELESTINE BLUE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-carbamoyl-7-(diethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CELESTINE BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T83565QF0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Celestine Blue B a good nuclear stain?
A1: this compound B, when complexed with iron, exhibits a high affinity for nucleic acids, particularly DNA and RNA found abundantly in cell nuclei. [] This specificity allows for clear visualization of nuclei in various cell types. []
Q2: Can this compound B be used as a substitute for hematoxylin in routine cytological examinations?
A2: Yes, an improved this compound B staining method has been shown to be a satisfactory substitute for hematoxylin in routine cytological staining. Studies indicate comparable results between the two stains across diverse clinical materials. []
Q3: How does the pH of the staining solution affect the nuclear specificity of this compound B?
A3: Research suggests that this compound B staining may occur through a colloidal dispersion mechanism. The pH of the staining solution plays a crucial role in controlling the nuclear specificity of this dispersion. []
Q4: Can this compound B be used to stain plastic-embedded tissue sections?
A4: Yes, this compound B, in combination with Biebrich scarlet-acid fuchsin, offers a rapid and reliable staining method for plastic-embedded tissue sections. Unlike hematoxylin and eosin, it doesn't stain the plastic or detach the sections from slides. []
Q5: What advantage does this compound B offer over hematoxylin in staining plastic-embedded sections?
A5: this compound B doesn't stain the plastic embedment or cause sections to detach from glass slides, unlike hematoxylin and some basic stains. This makes it a more reliable choice for plastic-embedded tissue staining. [, ]
Q6: Is there a staining method using this compound B that can simultaneously visualize nuclei and cytoplasm?
A6: Yes, a single solution containing this compound B dispersion, orange G, and acid fuchsin can simultaneously stain nuclear elements and provide double-contrast cytoplasmic staining. [] This offers a simplified approach compared to traditional "triple contrast" staining methods.
Q7: Can this compound B be used to demonstrate chromatoid bodies in Entamoeba histolytica cysts?
A7: While this compound B provides clearer histological results than hematoxylin for staining Entamoeba histolytica cysts, it causes dense background graining on autoradiographic film. This interference makes it unsuitable for autoradiography applications with this specific organism. []
Q8: Can this compound B be used to differentiate between different types of collagen?
A8: Research indicates that when combined with specific staining protocols, this compound B can help differentiate collagen types. For instance, a study used this compound/Mayer's Haematoxylin for nuclear details and Solophenyl Red 3 BL in picric acid solution for differential staining of type I (orange) and type III (green) collagen fibers under polarized light. []
Q9: What is the molecular formula and molecular weight of this compound B?
A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound B. For precise information, refer to chemical databases or the manufacturer's data sheet.
Q10: What is the mechanism behind this compound B acting as a sensor for hypochlorous acid (HOCl)?
A10: this compound B undergoes oxidation in the presence of HOCl and its derivatives. This oxidation leads to a change in the dye's fluorescence properties, enabling its use as a “turn-on” fluorescent sensor for detecting HOCl. [, ]
Q11: Can this compound B be used to study the halogenating activity of Myeloperoxidase (MPO)?
A11: Yes, a kinetic method utilizing this compound B has been developed to assay MPO's halogenating activity. This method measures the rate of iodide-catalyzed oxidation of this compound B by oxygen and taurine halogenamines produced by MPO. Importantly, this compound B itself isn't a substrate for MPO's peroxidase activity. []
Q12: What is the advantage of using this compound B over traditional methods for measuring MPO activity?
A12: Unlike traditional fluorescent methods based on scopoletin, this compound B selectively reacts with HOCl. This specificity allows researchers to differentiate between MPO's peroxidase and halogenating activities, providing a more nuanced understanding of the enzyme's function. []
Q13: What happens to this compound B when it reacts with taurine N-chloramine (bromamine)?
A13: In the presence of iodide as a catalyst, this compound B reacts with taurine N-chloramine (bromamine) in a 2:1 molar ratio. This reaction is integral to the kinetic method used for assaying MPO's halogenating activity. []
Q14: What are the effects of 1,10-phenanthroline and H2O2 on the activity of 3,4-dihydroxyxanthone dioxygenase (DHXD)?
A14: Both 1,10-phenanthroline and H2O2 treatments were found to eliminate DHXD activity. These findings indicate that DHXD, an enzyme involved in the breakdown of the aromatic compound xanthone, relies on Fe2+ ions for its activity. []
Q15: Does this compound B affect the activity of 3,4-dihydroxyxanthone dioxygenase (DHXD)?
A15: Yes, this compound B acts as a noncompetitive inhibitor of DHXD with a Ki of 5 μM. This suggests that this compound B can bind to the enzyme at a site other than the active site, affecting its activity without directly competing with the substrate. []
Q16: How can this compound B be used in spectrophotometric analysis?
A16: this compound B's ability to form ion-association complexes with certain drugs, like Ranitidine hydrochloride, makes it valuable for spectrophotometric analysis. These complexes exhibit specific absorbance maxima, allowing for drug quantification. []
Q17: Can this compound B be used in kinetic spectrophotometric methods?
A17: Yes, this compound B can be utilized in kinetic spectrophotometric methods to determine the concentration of various analytes. One such application involves its reaction with potassium bromate (KBrO3) in the presence of certain drugs. The decrease in this compound B's absorbance, measured at its maximum wavelength (λmax 540 nm), allows for the indirect determination of the drug concentration. []
Q18: Can this compound B be used to determine Manganese (II) levels?
A18: Yes, a kinetic method employing this compound B has been developed for the sensitive determination of Manganese (II) in water samples. This method leverages the catalytic effect of Manganese (II) on the oxidation of this compound B by KIO4, using 1,10-phenanthroline as an activator. []
Q19: Can this compound B be used for the preparation of Bi2O3-Carbon Nanotube Composites?
A19: Yes, this compound B has been successfully utilized as a dispersing agent in the preparation of Bi2O3-Carbon Nanotube (MWCNT) nanocomposites for supercapacitor applications. []
Q20: What is the role of this compound B in the preparation of these composites?
A20: this compound B acts as a dispersant, facilitating the uniform distribution of MWCNTs within the Bi2O3 matrix. This uniform dispersion is crucial for achieving the desired electrochemical properties of the nanocomposite electrodes. []
Q21: How does the use of this compound B as a dispersant impact the performance of supercapacitor electrodes?
A21: The use of this compound B allows for a high mass loading of the active material on the electrode surface while maintaining good dispersion of the MWCNTs. This results in electrodes with enhanced energy storage capacity, making them promising for supercapacitor applications. [, ]
Q22: Can this compound B be used to modify the surface of inorganic particles for electrophoretic deposition (EPD)?
A22: Yes, this compound B, due to its cationic nature, can effectively modify the surface charge of inorganic particles, enabling their electrostatic dispersion and subsequent deposition using cathodic EPD. []
Q23: What makes this compound B a suitable choice for surface modification in EPD?
A23: this compound B demonstrates strong adsorption to various inorganic surfaces, a crucial factor for efficient particle dispersion and successful EPD. [] This versatility makes it applicable for depositing a wide range of materials, including oxides, halloysite nanotubes, and more.
Q24: Can this compound B be used to fabricate electrodes for energy storage applications beyond supercapacitors?
A24: Research suggests that the EPD method utilizing this compound B holds potential for fabricating electrodes for various energy storage applications. For example, the creation of nanostructured MnO2 films on high-surface-area current collectors showcases its promise for supercapacitors. [, ]
Q25: Can this compound B be used in the photocatalytic degradation of dyes?
A25: Studies demonstrate the potential of this compound B for environmental remediation, particularly in dye degradation. It has been successfully employed as a model pollutant in photocatalytic degradation studies using ammonium phosphomolybdate semiconductor photocatalysts. []
Q26: What factors influence the photocatalytic degradation of this compound B?
A26: Several factors impact this compound B's photocatalytic degradation, including the dye's concentration, the solution's pH, light intensity, and the amount of semiconductor photocatalyst used. Notably, degradation was found to be most efficient under basic conditions. []
Q27: What are some potential future research directions for this compound B?
A27:
Q28: Are there any known alternatives or substitutes for this compound B in its various applications?
A28: Yes, depending on the specific application, several alternatives to this compound B exist. For instance:
- Nuclear staining: Hematoxylin, although less suitable for plastic sections, remains a common alternative. []
- HOCl detection: Other fluorescent probes are available, but this compound B offers advantages in terms of selectivity and sensitivity. [, , ]
- EPD: Various other dispersing agents can be used, but this compound B demonstrates strong adsorption to diverse materials. []
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